molecular formula C21H19NO3 B5590665 2-oxo-N-(2-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

2-oxo-N-(2-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Cat. No.: B5590665
M. Wt: 333.4 g/mol
InChI Key: ADJUJJFHCFTHQZ-UHFFFAOYSA-N
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Description

2-oxo-N-(2-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups, including a carboxamide group, a phenylethyl group, and a prop-2-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, and an appropriate alkyne or alkene.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Addition of the Phenylethyl Group: The phenylethyl group can be added via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst.

    Incorporation of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an allylation reaction, using an appropriate allylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl and prop-2-en-1-yl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.

    Industry: Potential use in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve multiple molecular targets and pathways:

    Molecular Targets: The compound may interact with various enzymes, receptors, and proteins, modulating their activity.

    Pathways: It may influence signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2H-chromene-3-carboxamide: Lacks the phenylethyl and prop-2-en-1-yl groups.

    N-(2-phenylethyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the prop-2-en-1-yl group.

    8-(prop-2-en-1-yl)-2-oxo-2H-chromene-3-carboxamide: Lacks the phenylethyl group.

Uniqueness

2-oxo-N-(2-phenylethyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is unique due to the presence of both the phenylethyl and prop-2-en-1-yl groups, which may contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-oxo-N-(2-phenylethyl)-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-2-7-16-10-6-11-17-14-18(21(24)25-19(16)17)20(23)22-13-12-15-8-4-3-5-9-15/h2-6,8-11,14H,1,7,12-13H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJUJJFHCFTHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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